molecular formula C10H11N3 B2929044 1-Methyl-5-phenylimidazol-4-amine CAS No. 1379305-61-9

1-Methyl-5-phenylimidazol-4-amine

Cat. No. B2929044
CAS RN: 1379305-61-9
M. Wt: 173.219
InChI Key: RUBQDKXIQYTPDK-UHFFFAOYSA-N
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Description

“1-Methyl-5-phenylimidazol-4-amine” is a chemical compound with the CAS Number: 1379305-61-9 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 1-methyl-5-phenyl-1H-imidazol-4-amine .


Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which “1-Methyl-5-phenylimidazol-4-amine” belongs, has seen significant advances . The synthesis methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-phenylimidazol-4-amine” can be analyzed using various techniques such as X-ray diffraction . The molecule is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazoles, including “1-Methyl-5-phenylimidazol-4-amine”, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-5-phenylimidazol-4-amine” include its molecular weight of 173.22 . It is also important to note that the properties of a compound can be influenced by factors such as temperature and pressure .

Scientific Research Applications

Drug Development

1-Methyl-5-phenylimidazol-4-amine: is a versatile compound in the field of drug development. Its imidazole ring, a common motif in pharmaceuticals, allows it to interact with various biological targets. This compound has been utilized in the synthesis of molecules with potential therapeutic effects, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The ability to modify the imidazole core structure enables the creation of a wide range of analogs, increasing the likelihood of discovering new drugs.

Catalysis

In the realm of catalysis, 1-Methyl-5-phenylimidazol-4-amine serves as a ligand for metal catalysts. The nitrogen atoms in the imidazole ring can coordinate to metals, facilitating reactions such as hydrogenation , oxidation , and cross-coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Material Science

Imidazole derivatives, including 1-Methyl-5-phenylimidazol-4-amine , are investigated for their potential applications in material science. They can be incorporated into polymers to enhance thermal stability and mechanical properties. Additionally, they are explored for use in electronic devices due to their conductive properties .

Biological Studies

The imidazole moiety is a key component in biological molecules such as histidine and purines . Consequently, 1-Methyl-5-phenylimidazol-4-amine and its derivatives are used as analogs to study biological processes, enzyme mechanisms, and protein interactions . These studies can lead to a better understanding of diseases and the development of targeted therapies.

Agricultural Chemistry

In agricultural chemistry, compounds like 1-Methyl-5-phenylimidazol-4-amine are explored for their potential as pesticides and fungicides . The imidazole ring’s ability to disrupt biological pathways in pests and fungi makes it a valuable scaffold for developing new agrochemicals .

Analytical Chemistry

1-Methyl-5-phenylimidazol-4-amine: can be used as a reagent or a building block in the synthesis of dyes and indicators for analytical chemistry applications. Its structural versatility allows for the development of compounds that change color or fluorescence in response to specific analytes, aiding in the detection and quantification of substances .

properties

IUPAC Name

1-methyl-5-phenylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-12-10(11)9(13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQDKXIQYTPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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